4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl
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Overview
Description
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a biphenyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their diverse applications in organic synthesis, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane typically involves the reaction of a biphenyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of a biphenyl compound using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane may involve the direct reaction of silicon with methyl chloride to produce trimethylchlorosilane, which is then reacted with a biphenyl derivative. This method is advantageous due to its scalability and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the methyl groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced biphenyl derivatives.
Substitution: Functionalized silanes with various substituents.
Scientific Research Applications
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane exerts its effects is primarily through the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biomolecules, to modify their properties. The pathways involved often include the formation of siloxane linkages and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Another organosilicon compound with four methyl groups bonded to silicon.
Trimethylsilyl chloride:
Phenyltrimethylsilane: Similar to Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane but with a phenyl group instead of a biphenyl group.
Uniqueness
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with aromatic systems are desired.
Properties
Molecular Formula |
C16H20Si |
---|---|
Molecular Weight |
240.41 g/mol |
IUPAC Name |
trimethyl-[4-(4-methylphenyl)phenyl]silane |
InChI |
InChI=1S/C16H20Si/c1-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(2,3)4/h5-12H,1-4H3 |
InChI Key |
APXAOEQHURNBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C |
Origin of Product |
United States |
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